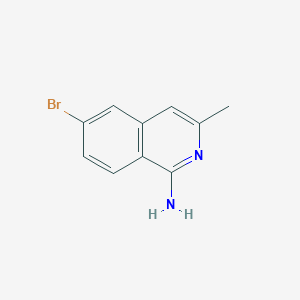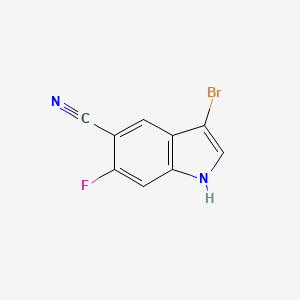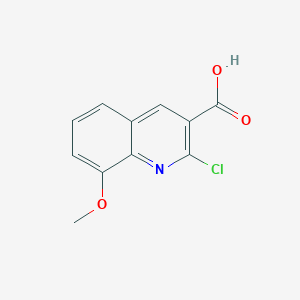![molecular formula C9H9ClN4O2 B11872307 Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be chlorinated and further reacted with ethyl carbamate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigated for migraine treatment.
Ralimetinib: Investigated for cancer and Proteus syndrome treatment.
Miransertib: Investigated for Proteus syndrome treatment.
These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this scaffold in drug discovery.
Propiedades
Fórmula molecular |
C9H9ClN4O2 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
ethyl N-(7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4,7H,2H2,1H3,(H,11,12,13,14,15) |
Clave InChI |
VHQOIAOYVMMVAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=NC=NC2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


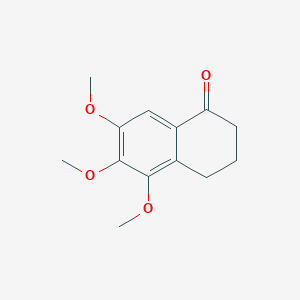
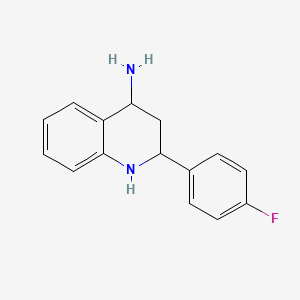
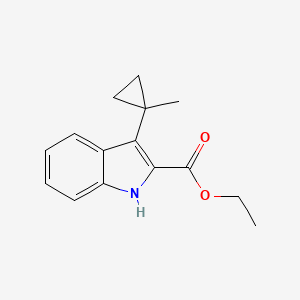
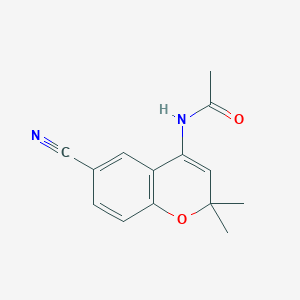

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

